1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-
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Overview
Description
1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- can be achieved through several synthetic routes. One common method involves the formylation of indole using the Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another approach is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include indole derivatives with modified functional groups.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. For instance, indole derivatives can act as receptor agonists, binding to specific receptors and modulating biological responses . The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: A simpler derivative used as a precursor in various synthetic reactions.
1-Methylindole-3-carboxaldehyde: Known for its use in the synthesis of bioactive molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation. The uniqueness of 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
93548-78-8 |
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Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-5-6-15(18)11(7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 |
InChI Key |
RXJPCRFPQOHLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)Cl)Cl)C=O |
Origin of Product |
United States |
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